
2-(4-Cyano-2-ethoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyano-2-ethoxyphenoxy)acetamide is an organic compound with the molecular formula C11H12N2O3 It is a derivative of cyanoacetamide and is characterized by the presence of a cyano group, an ethoxy group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyano-2-ethoxyphenoxy)acetamide typically involves the reaction of 4-cyano-2-ethoxyphenol with chloroacetamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and ethoxy groups.
Condensation Reactions: The active hydrogen on the acetamide moiety can participate in condensation reactions to form various heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used as bases to facilitate the reaction.
Condensation Reactions: Reagents like aldehydes or ketones can be used in the presence of acidic or basic catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Heterocyclic Compounds: The condensation reactions can lead to the formation of various heterocyclic structures, which are of significant interest in medicinal chemistry.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, different oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
2-(4-Cyano-2-ethoxyphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in biochemical assays and studies to understand its interaction with biological molecules.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Cyano-2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The cyano and ethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit or activate certain enzymes, receptors, or other proteins, resulting in its observed biological effects.
Comparison with Similar Compounds
2-(4-Cyano-2-methoxyphenoxy)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Cyano-2-ethoxyphenoxy)propionamide: Similar structure with a propionamide moiety instead of an acetamide moiety.
2-(4-Cyano-2-ethoxyphenoxy)benzoic acid: Similar structure with a benzoic acid moiety instead of an acetamide moiety.
Uniqueness: 2-(4-Cyano-2-ethoxyphenoxy)acetamide is unique due to the presence of both the cyano and ethoxy groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(4-cyano-2-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-5H,2,7H2,1H3,(H2,13,14) |
InChI Key |
RLFIUWHEBASPML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


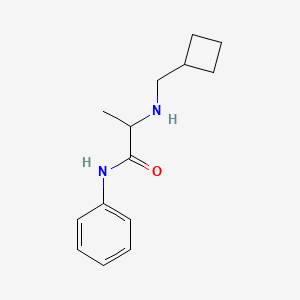
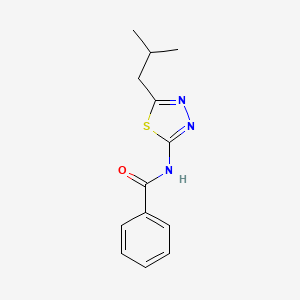
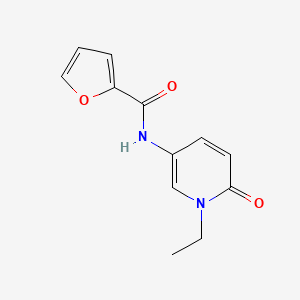
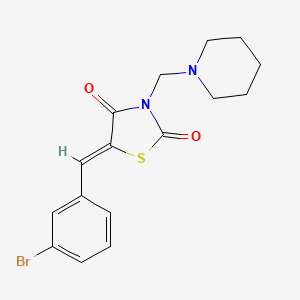
![methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate](/img/structure/B14911116.png)

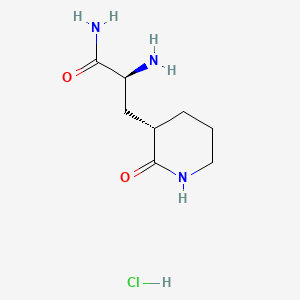
![6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride](/img/structure/B14911137.png)
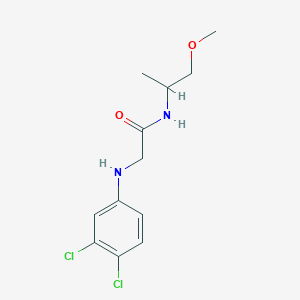
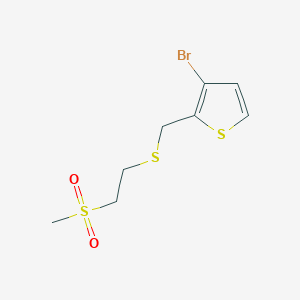
![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)


![Benzyl 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole-1-carboxylate](/img/structure/B14911167.png)
